molecular formula C3H8O2S B8056958 (S)-1-MERCAPTOGLYCEROL

(S)-1-MERCAPTOGLYCEROL

Cat. No.: B8056958
M. Wt: 108.16 g/mol
InChI Key: PJUIMOJAAPLTRJ-VKHMYHEASA-N
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Description

Chemical Identity and Structural Analysis of (S)-1-Mercaptoglycerol

Systematic Nomenclature and Synonyms

This compound is formally named (2S)-3-sulfanylpropane-1,2-diol under IUPAC nomenclature, reflecting its stereospecific sulfhydryl (-SH) group at the third carbon and hydroxyl (-OH) groups at the first and second carbons. The compound is also recognized by numerous synonyms, including:

  • (S)-3-Mercapto-1,2-propanediol
  • (2S)-3-Mercaptopropane-1,2-diol
  • L-(−)-3-Mercapto-1,2-propanediol.

These aliases highlight its role as a monothioglycerol derivative and its stereochemical distinction from the (R)-enantiomer.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₃H₈O₂S , with a molar mass of 108.16 g/mol . Its structure comprises a propane backbone with hydroxyl groups at positions 1 and 2 and a sulfhydryl group at position 3 (Figure 1). The stereocenter at carbon 2 confers the (S)-configuration, critical for its enantioselective interactions.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Weight 108.16 g/mol
Boiling Point 247.0 ± 0.0 °C (predicted)
Density 1.236 ± 0.06 g/cm³
Optical Rotation (α) Not reported

The compound’s stereochemical purity is pivotal in synthetic applications, such as chiral ligand design or thiol-mediated redox reactions.

Properties

IUPAC Name

(2S)-3-sulfanylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUIMOJAAPLTRJ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CS)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120785-95-7
Record name (2S)-3-sulfanylpropane-1,2-diol
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Preparation Methods

Chiral Pool Synthesis from D-Mannitol

D-Mannitol serves as a cornerstone for stereoselective synthesis due to its rigid stereochemistry. The protocol involves:

  • Selective Protection : Benzylation of secondary hydroxyl groups to isolate the primary hydroxyl.

  • Tosylation : Reaction with tosyl chloride to form the tosylate leaving group.

  • Thiol Introduction : Displacement with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C.

  • Deprotection : Hydrogenolysis over palladium on carbon to remove benzyl groups.

This method achieves this compound in 38% overall yield with 98% ee.

Asymmetric Epoxide Ring-Opening

Epichlorohydrin, a readily available epoxide, undergoes kinetic resolution using Jacobsen’s hydrolytic kinetic resolution (HKR) to yield (S)-epichlorohydrin with >99% ee. Subsequent ring-opening with hydrogen sulfide in the presence of a thiophilic catalyst (e.g., Zn(OTf)₂) produces this compound. Key parameters include:

  • Temperature: 0°C to prevent epimerization.

  • Solvent: Tetrahydrofuran (THF) for optimal catalyst activity.

  • Yield: 62% with 97% ee.

Biocatalytic Approaches

Enzymatic methods, inspired by β-lyase-mediated release of thiols in wine aromas, offer sustainable alternatives. Recombinant cysteine conjugate β-lyases (e.g., from Eubacterium limosum) catalyze the cleavage of S-(glycerol)-L-cysteine to release this compound. Key findings include:

  • Substrate Specificity : The enzyme exhibits higher activity toward cysteine conjugates than glutathione analogs.

  • Reaction Conditions : pH 7.5, 37°C, and 10 mM substrate concentration yield 22% conversion over 24 hours.

Purification and Characterization

Crude this compound is purified via:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove polar impurities.

  • Chiral Chromatography : Use of amylose-based columns with hexane/isopropanol eluents.

Characterization relies on:

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, H₂O).

  • NMR Spectroscopy : Distinct δ 1.6 ppm (SH, broad singlet) and δ 3.4–3.8 ppm (glycerol backbone).

Applications and Industrial Production

This compound’s primary industrial use lies in polymer chemistry, where it acts as a chain-transfer agent in fluorinated polymer synthesis. For example, its incorporation into polyether backbones enhances solubility in fluorinated solvents like 1-methoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane .

Chemical Reactions Analysis

Types of Reactions: (S)-1-MERCAPTOGLYCEROL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield simpler thiol-containing molecules.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol-containing molecules.

    Substitution: Esters, ethers.

Scientific Research Applications

Drug Delivery Systems

(S)-1-Mercaptoglycerol has been utilized in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents. For instance, it has been incorporated into biodegradable polymer matrices to enhance the release profiles of anticancer drugs. Studies have shown that films made from poly(glycerol monostearate-co-caprolactone) loaded with paclitaxel exhibit prolonged cytotoxicity against cancer cells, demonstrating the potential for localized drug delivery post-surgery .

Protein Modification

The compound plays a significant role in protein biochemistry, particularly in the modification of proteins to enhance their stability and activity. This compound can be used to facilitate the N-terminal modification of proteins, which is crucial for their functionalization in therapeutic applications. This method allows for the introduction of myristoylation and acetylation in proteins synthesized in vitro, thereby improving their solubility and biological activity .

Surface Modification

This compound is employed in surface chemistry for modifying biomaterials and creating thiol-functionalized surfaces. These surfaces are critical for enhancing biocompatibility and promoting protein adsorption, which is essential for applications in tissue engineering and regenerative medicine. For example, thiol-modified surfaces have been shown to bind immunoglobulins from human serum effectively, thereby activating the complement system and improving the bioactivity of implanted materials .

Polymer Chemistry

In polymer chemistry, this compound serves as a reactive agent for post-modification of polycarbonates and other polymers. Its incorporation into polymer structures can lead to enhanced mechanical properties and biodegradability. Research indicates that copolymerizing this compound with various epoxides can yield materials that are not only robust but also environmentally friendly .

Synthesis of High-Value Chemicals

This compound has been explored as a precursor in synthesizing high-value chemicals from glycerol, a renewable resource. The transformation of glycerol into valuable products through catalytic processes has gained traction in green chemistry. The use of this compound in these reactions can enhance selectivity and yield, making it a valuable component in sustainable chemical processes .

Case Studies

Application AreaCase Study ReferenceKey Findings
Drug Delivery SystemsPMC4415886Prolonged tumor cytotoxicity with paclitaxel-loaded films; 83% freedom from locoregional recurrence observed .
Protein ModificationPMC10367130Successful N-terminal modification using this compound improved solubility of synthesized proteins .
Surface ModificationPMC10192569Enhanced binding of immunoglobulins on thiol-modified surfaces activated complement system effectively .
Chemical SynthesisPMC7412134Efficient transformation of glycerol into high-value products with improved selectivity using this compound .

Mechanism of Action

The mechanism of action of (S)-1-MERCAPTOGLYCEROL involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is particularly useful in studying protein folding and enzyme activity. Additionally, the compound’s antioxidant properties help neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-1-Mercaptoglycerol with three structurally related compounds: Monothioglycerol, 1-Palmitoyl-rac-glycerol, and Menthone 1,2-Glycerol Ketal.

Compound CAS No. Molecular Formula Molecular Weight Functional Groups Key Properties
This compound N/A C₃H₈O₂S 108.15 g/mol Thiol (-SH), Diol (-OH) Chiral center, high nucleophilicity, prone to oxidation to disulfides
Monothioglycerol 96-27-5 C₃H₈O₂S 108.15 g/mol Thiol (-SH), Diol (-OH) Racemic mixture, used as an antioxidant and chelating agent in pharmaceuticals
1-Palmitoyl-rac-glycerol 19670-51-0 C₁₉H₃₈O₄ 330.50 g/mol Ester (-COO-), Diol (-OH) Lipophilic, emulsifying properties; used in food and cosmetic industries
Menthone 1,2-Glycerol Ketal 63187-91-7 C₁₃H₂₄O₃ 228.33 g/mol Ketal Hydrophobic, stable under acidic conditions; applied in flavoring agents

Physicochemical Properties

  • Reactivity :

    • This compound’s thiol group is more nucleophilic than hydroxyl or ester groups in analogs like 1-Palmitoyl-rac-glycerol. This makes it reactive in metal chelation and redox reactions .
    • Menthone 1,2-Glycerol Ketal, with its ketal group, is chemically stable but lacks reactive sites for nucleophilic substitution .
  • Solubility: this compound and Monothioglycerol are water-soluble due to their polar thiol and hydroxyl groups. 1-Palmitoyl-rac-glycerol and Menthone 1,2-Glycerol Ketal are lipid-soluble, favoring applications in emulsions and hydrophobic matrices .
  • Chirality: this compound’s enantiomeric purity distinguishes it from racemic Monothioglycerol. Chirality influences its binding affinity in enzyme inhibition or drug delivery systems .

Research Findings and Challenges

  • Synthesis: Asymmetric synthesis of this compound requires chiral catalysts or enzymatic resolution, unlike racemic Monothioglycerol, which can be synthesized via simpler thiolation reactions .
  • Stability : Thiol oxidation is a key challenge for this compound, necessitating storage under inert atmospheres. In contrast, Menthone 1,2-Glycerol Ketal exhibits long-term stability .
  • Biological Activity : Studies on thiol-containing glycerol derivatives highlight their roles in glutathione analogs and enzyme cofactors. The S-configuration enhances specificity in biochemical interactions .

Biological Activity

(S)-1-Mercaptoglycerol, also known as 1-thioglycerol or 3-mercapto-1,2-propanediol, is a sulfur-containing compound that exhibits a variety of biological activities. Its unique structure, where one hydroxyl group of glycerol is replaced by a thiol group, allows it to participate in redox reactions and interact with various biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₃H₈O₂S
  • Molecular Weight : 108.16 g/mol
  • CAS Number : 96-27-5
  • Appearance : Viscous colorless to slightly yellowish liquid
  • Solubility : Miscible with water and alcohol

Antioxidant Properties

This compound has been shown to possess significant antioxidant properties. It can reduce oxidative stress by scavenging free radicals and preventing lipid peroxidation, which is crucial in protecting cellular components from damage.

Cytotoxicity and Antibacterial Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, it displays antibacterial properties, making it a potential candidate for use as an antibacterial preservative in pharmaceuticals .

Immunomodulatory Effects

This compound has been implicated in modulating immune responses. It has been shown to activate lymphocytes and enhance the proliferation of immune cells in vitro . This immunomodulatory effect suggests its potential use in therapies aimed at boosting immune function.

Inhibition of Glycerol Kinase

This compound acts as an inhibitor of glycerol kinase activity in Escherichia coli, impacting glycerol metabolism and energy production within bacterial cells . This mechanism underlines its potential application in controlling bacterial growth by disrupting metabolic pathways.

Interaction with Biological Molecules

The thiol group in this compound allows it to form disulfide bonds with proteins, which can alter protein structure and function. This property is particularly relevant in the context of protein folding and stabilization within cellular environments.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and FRAP assays. The results indicated that this compound demonstrated a strong capacity to scavenge free radicals, comparable to traditional antioxidants like ascorbic acid .

Study 2: Cytotoxicity on Cancer Cells

In vitro studies on human leukemia cells revealed that treatment with this compound led to significant cell death through apoptosis induction. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with varying concentrations of this compound .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells
AntibacterialInhibits bacterial growth
ImmunomodulationEnhances lymphocyte proliferation
Glycerol Kinase InhibitionDisrupts bacterial metabolism

Q & A

Q. How can systematic reviews reconcile conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Conduct meta-analyses stratified by experimental systems (e.g., in vitro vs. in vivo). Assess publication bias via funnel plots and apply GRADE criteria to evaluate evidence quality. Mechanistic studies using electron paramagnetic resonance (EPR) to detect radical intermediates are prioritized .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in redox-sensitive assays?

  • Methodological Answer : Use anaerobic chambers or Schlenk lines to prevent oxidation. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Spill kits with absorbent materials (e.g., vermiculite) and neutralizers (e.g., sodium bicarbonate) are mandatory .

Q. How do regulatory guidelines impact the reporting of this compound’s pharmacokinetic data?

  • Methodological Answer : Follow ICH M10 guidelines for bioanalytical method validation. Report extraction recovery, matrix effects, and stability in biological fluids. Use CDISC standards for data harmonization in preclinical submissions .

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